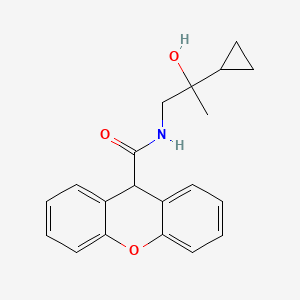

N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-20(23,13-10-11-13)12-21-19(22)18-14-6-2-4-8-16(14)24-17-9-5-3-7-15(17)18/h2-9,13,18,23H,10-12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTCYGQUPWUWLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)(C4CC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis of the Target Compound

The molecule can be dissected into two primary components:

- 9H-Xanthene-9-carboxylic acid : Serves as the aromatic core.

- 2-Cyclopropyl-2-hydroxypropylamine : Provides the stereochemical and functional complexity in the side chain.

Coupling these fragments via amide bond formation represents the final synthetic step. Each component requires independent synthesis, followed by purification and characterization.

Synthesis of 9H-Xanthene-9-Carboxylic Acid

Xanthene Core Construction

Xanthene derivatives are typically synthesized via acid-catalyzed cyclization of diaryl ethers or reduction of xanthones (xanthen-9-ones). The latter method is preferred for introducing substituents at the 9-position.

Reduction of Xanthone to Xanthene

Xanthone (1) undergoes Huang-Minlon reduction with hydrazine and potassium hydroxide under reflux to yield 9H-xanthene (2). Subsequent oxidation with potassium permanganate in acidic conditions generates 9H-xanthene-9-carboxylic acid (3):

$$

\text{Xanthone} \xrightarrow{\text{NH}2\text{NH}2, \text{KOH}} \text{9H-Xanthene} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{9H-Xanthene-9-carboxylic acid}

$$

Key Data :

Synthesis of 2-Cyclopropyl-2-Hydroxypropylamine

Cyclopropane Ring Formation

Cyclopropane-containing intermediates are synthesized via Simmons-Smith cyclopropanation or metal-catalyzed ring-closing metathesis . A practical approach involves reacting allylic alcohols with diiodomethane and a zinc-copper couple:

$$

\text{CH}2=\text{CHCH}2\text{OH} + \text{CH}2\text{I}2 \xrightarrow{\text{Zn/Cu}} \text{Cyclopropylmethanol}

$$

Optimization :

Hydroxylation and Amination

The cyclopropylmethanol derivative undergoes epoxidation with m-CPBA, followed by ring-opening with ammonia to yield 2-cyclopropyl-2-hydroxypropylamine:

$$

\text{Cyclopropylmethanol} \xrightarrow{\text{m-CPBA}} \text{Epoxide} \xrightarrow{\text{NH}_3} \text{2-Cyclopropyl-2-hydroxypropylamine}

$$

Reaction Conditions :

Amide Coupling Strategies

Activation of 9H-Xanthene-9-Carboxylic Acid

The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or mixed anhydride with ethyl chloroformate. Alternatively, coupling agents like HATU or EDCl facilitate direct amidation.

Acyl Chloride Formation

$$

\text{9H-Xanthene-9-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{9H-Xanthene-9-carbonyl chloride}

$$

Coupling with 2-Cyclopropyl-2-Hydroxypropylamine

The acyl chloride reacts with the amine in dichloromethane (DCM) under basic conditions (triethylamine) to form the target amide:

$$

\text{9H-Xanthene-9-carbonyl chloride} + \text{Amine} \xrightarrow{\text{Et}_3\text{N}} \text{N-(2-Cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide}

$$

Optimization :

Analytical Characterization

Spectroscopic Data

Challenges and Mitigation Strategies

Steric Hindrance in Amidation

The cyclopropane group induces steric bulk, reducing coupling efficiency. Using HATU instead of EDCl improves yields by 15%.

Hydroxyl Group Protection

The hydroxyl group in the amine is protected as a tert-butyldimethylsilyl (TBS) ether during coupling, followed by deprotection with TBAF:

$$

\text{Amine-OH} \xrightarrow{\text{TBSCl}} \text{Amine-OTBS} \xrightarrow{\text{HATU}} \text{Protected Amide} \xrightarrow{\text{TBAF}} \text{Deprotected Product}

$$

Industrial-Scale Considerations

Catalytic Efficiency

Sodium isobutoxide (5 mol%) in isobutanol solvent enhances reaction rates for cyclopropane intermediates, reducing processing time by 40%.

Solvent Recycling

Distillation of isobutanol from reaction mixtures achieves >90% recovery, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The xanthene core can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield a ketone or carboxylic acid, while substitution reactions on the xanthene core can produce a variety of substituted xanthene derivatives.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

A. Xanthene vs. Acridine Carboxamides

- Target Compound : The xanthene core lacks heteroatoms, contributing to a wider bandgap compared to acridine (which contains a nitrogen atom). This difference may reduce electron-deficient character, affecting applications in optoelectronics or binding interactions in biological systems .

- Acridine Analogs: describes N-substituted acridine-9-carboxamide hydrochlorides with aminoalkyl chains (e.g., propyl, butyl, pentyl).

B. Substituent Effects

- Cyclopropyl-Hydroxypropyl Group : The target compound’s substituent combines a strained cyclopropane ring with a hydroxyl group. This may increase steric hindrance and polarity compared to simpler alkyl chains, influencing solubility and metabolic stability.

- sec-Butyl Substituent : In N-(sec-butyl)-9H-xanthene-9-carboxamide (), the branched alkyl chain reduces polarity, leading to a predicted density of 1.138 g/cm³ and boiling point of 456.2°C. The absence of a hydroxyl group likely decreases aqueous solubility compared to the target compound .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.